5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline is a silicon-containing organic compound with a unique structure that includes a dibenzo[b,e]siline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,10-dihydrodibenzo[b,e][1,4]azasiline with phenyl and dimethyl substituents. The reaction conditions often include the use of catalysts such as rhodium or palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of functionalized siline compounds .
Scientific Research Applications
5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Materials Science: It is studied for its potential use in the creation of advanced materials with specific optical and electronic characteristics.
Chemistry: The compound serves as a building block for the synthesis of more complex silicon-containing molecules.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline exerts its effects involves its interaction with various molecular targets. The silicon atom in the compound can participate in unique bonding interactions, influencing the electronic properties of the molecule. These interactions can affect the compound’s behavior in electronic devices and its reactivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5,10-Dihydrodibenzo[b,e][1,4]azasiline: A similar compound with a nitrogen atom in place of silicon.
Phenazasiline: Another silicon-containing compound with similar electronic properties.
Uniqueness
5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline is unique due to its specific substitution pattern and the presence of both phenyl and dimethyl groups. These features contribute to its distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and materials science .
Properties
CAS No. |
52328-87-7 |
---|---|
Molecular Formula |
C21H20Si |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
5,5-dimethyl-10-phenyl-10H-benzo[b][1]benzosiline |
InChI |
InChI=1S/C21H20Si/c1-22(2)19-14-8-6-12-17(19)21(16-10-4-3-5-11-16)18-13-7-9-15-20(18)22/h3-15,21H,1-2H3 |
InChI Key |
PKZFONHYANYNJQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.